![molecular formula C21H17ClN6O B6531884 4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-09-2](/img/structure/B6531884.png)
4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance that can be identified by its unique CAS No. 1019106-09-2. It is a pyrazole derivative, which is a class of compounds known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of hydrazine-coupled pyrazoles . The structures of these synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often established using high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy . These techniques allow for the identification of the compound’s unique molecular structure.Chemical Reactions Analysis
Pyrazole derivatives, such as the one , can undergo various chemical reactions. For instance, 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines can be considered important intermediates for the preparation of previously unknown disubstituted 1H-pyrazolo[3,4-d]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are typically solid at room temperature . They are often soluble in DMSO but insoluble in water .Wissenschaftliche Forschungsanwendungen
Insecticide
The compound is known as chlorantraniliprole . It’s the first of the anthranilic diamide insecticides and is used to protect a wide variety of crops, including corn, cotton, grapes, rice, and potatoes .
Ryanodine Receptor Agonist
Chlorantraniliprole acts as a ryanodine receptor agonist . Ryanodine receptors (RyRs) act as selective ion channels, modulating the release of calcium. Activating the receptors causes the release of calcium, so depleting internal calcium and ultimately preventing further muscle contraction .
Antileishmanial Activity
Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial activities . Compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity .
Antimalarial Activity
The same hydrazine-coupled pyrazole derivatives also showed promising antimalarial activities . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Muscarinic Acetylcholine Receptor Subtype M1 Agonistic Activity
The compound can be involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
Treatment for Chronic Pain
The compound can be used in the synthesis of TRPV1 antagonists as a treatment for chronic pain .
Wirkmechanismus
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in the biological system .
Biochemical Pathways
It is hypothesized that the compound may interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Safety and Hazards
Zukünftige Richtungen
Given the diverse pharmacological effects of pyrazole derivatives, there is significant interest in the development of new derivatives of 1H-pyrazolo[3,4-d]pyrimidines . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Eigenschaften
IUPAC Name |
4-chloro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O/c1-14-12-13-28(27-14)20-11-10-19(25-26-20)23-17-6-8-18(9-7-17)24-21(29)15-2-4-16(22)5-3-15/h2-13H,1H3,(H,23,25)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWBRCFBSAZIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.